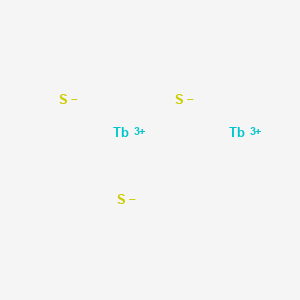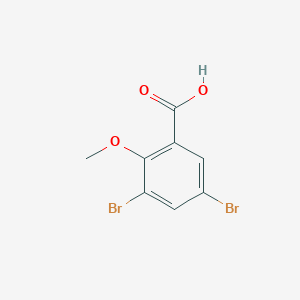
Nickel chromate
Overview
Description
Nickel chromate is an inorganic compound with the chemical formula NiCrO₄. It is a dark maroon-colored powder that is very slightly soluble in water but soluble in hydrochloric acid. This compound is known for its high tolerance to heat and its potential to cause tumor formation and gene mutation, particularly in wildlife .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel chromate can be synthesized in the laboratory by heating a mixture of chromium(III) oxide and nickel oxide at temperatures between 700°C and 800°C under an oxygen pressure of 1000 atm. Alternatively, it can be produced at 535°C and 7.3 bar oxygen, but this reaction takes several days to complete. If the pressure is too low or the temperature too high but above 660°C, nickel chromium spinel (NiCr₂O₄) forms instead .
Industrial Production Methods: Industrial production of this compound typically involves the same high-temperature and high-pressure conditions as laboratory synthesis. the process may be optimized for scale, efficiency, and cost-effectiveness. Hydrothermal techniques have also been explored for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Nickel chromate undergoes several types of chemical reactions, including decomposition and complex formation. When heated at lower oxygen pressure around 600°C, this compound decomposes to form nickel chromite spinel, nickel oxide, and oxygen gas: [ 4 \text{NiCrO}_4 \rightarrow 2 \text{NiCr}_2\text{O}_4 + 2 \text{NiO} + 3 \text{O}_2 ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, which dissolves the compound. The decomposition reaction mentioned above occurs under specific temperature and pressure conditions .
Major Products Formed: The major products formed from the decomposition of this compound are nickel chromite spinel (NiCr₂O₄), nickel oxide (NiO), and oxygen gas (O₂) .
Scientific Research Applications
Nickel chromate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nickel and chromium compounds.
Biology: Studied for its potential effects on wildlife, particularly its links to tumor formation and gene mutation.
Medicine: Investigated for its potential carcinogenic properties and its impact on human health.
Industry: Utilized in high-temperature applications due to its heat tolerance.
Mechanism of Action
The mechanism by which nickel chromate exerts its effects involves its interaction with biological molecules. The compound’s ions can cause oxidative stress and damage to DNA, leading to mutations and potentially tumor formation. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate reactive oxygen species is a key factor .
Comparison with Similar Compounds
Properties
IUPAC Name |
dioxido(dioxo)chromium;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Ni.4O/q;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAXAFUJMMYEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrNiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027437 | |
| Record name | Nickel chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.687 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14721-18-7 | |
| Record name | Chromic acid, nickel(2+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)






![(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B85320.png)

